2-[2-(8-Hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol
Description
Significance of Sesquiterpenoids in Natural Product Chemistry
Sesquiterpenoids represent a vast and structurally diverse class of 15-carbon (C15) isoprenoid compounds derived from the biosynthetic precursor farnesyl pyrophosphate (FPP). nih.govnih.gov Their chemical architecture can be acyclic, monocyclic, bicyclic, or tricyclic, leading to a wide array of carbon skeletons such as eudesmane (B1671778), guaiane, germacrane, and bisabolane. nih.govmdpi.comresearchgate.net This structural complexity gives rise to a broad spectrum of biological activities, making them a rich source for drug discovery and pharmacological research. nih.govresearchgate.net
Sesquiterpenoids are predominantly found in higher plants, but are also produced by fungi and marine invertebrates. nih.govfrontiersin.org They are known to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, antiparasitic, and antitumor activities. mdpi.comresearchgate.netmdpi.combohrium.com For instance, various sesquiterpenoids isolated from the Chrysanthemum and Meliaceae families have demonstrated significant cytotoxic effects against cancer cell lines and potent anti-inflammatory action. mdpi.combohrium.com The eudesmane skeleton, in particular, is a common bicyclic framework found in many bioactive sesquiterpenoids. nih.govresearchgate.net The diverse biological functions of sesquiterpenoids are often linked to their specific chemical structures and functional groups, highlighting their importance as lead compounds in the development of new therapeutic agents. nih.govresearchgate.net
Overview of Glycosidic Natural Products in Chemical Biology
Glycosylation, the enzymatic attachment of sugar moieties to an aglycone (non-sugar) scaffold, is a widespread phenomenon in nature that significantly enhances the structural and functional diversity of natural products. nih.govresearchgate.netresearchgate.net Glycosidic natural products are compounds in which a carbohydrate part (glycone) is linked to an aglycone, which can be a terpenoid, flavonoid, alkaloid, or other secondary metabolite. nih.gov
The presence of a sugar unit can profoundly alter the physicochemical and biological properties of the parent aglycone. researchgate.net Key impacts of glycosylation include:
Increased Water Solubility: The hydrophilic nature of the sugar moiety often improves the water solubility of otherwise lipophilic aglycones, which can affect their bioavailability. nih.gov
Enhanced Stability: Glycosylation can protect the aglycone from metabolic degradation, increasing its stability in biological systems. researchgate.net
Modulation of Biological Activity: The sugar residue can be crucial for the molecule's biological activity, influencing its interaction with cellular targets, recognition specificity, and transport across membranes. numberanalytics.com In some cases, the glycosidic form is the active one, while in others, it serves as an inactive transport form that is hydrolyzed at the target site.
This modification is a key strategy in both nature's chemical arsenal (B13267) and in pharmaceutical development to improve the therapeutic potential of bioactive compounds. nih.gov
Historical Context and Initial Discovery of Cryptomeridiol (B138722) 11-rhamnoside
The initial isolation and characterization of Cryptomeridiol 11-rhamnoside, also referred to as cryptomeridiol 11-α-L-rhamnoside, was documented in a 2001 study published in the Journal of Natural Products. nih.govresearchgate.net Researchers Hsieh, Chang, and colleagues isolated the compound from the fruits of Cananga odorata, a plant commonly known as ylang-ylang. nih.govresearchgate.net
In this seminal work, Cryptomeridiol 11-rhamnoside was identified as a new eudesmane sesquiterpene glycoside. nih.gov Its structure was meticulously established through comprehensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) methods. nih.gov The study detailed the aglycone as cryptomeridiol, a known sesquiterpene alcohol, which is glycosidically linked to a rhamnose sugar moiety at the C-11 position. nih.gov
The initial research also included an evaluation of the compound's cytotoxic activity against two human hepatocarcinoma (liver cancer) cell lines, HepG2 and Hep 2,2,15. nih.govresearchgate.net This foundational study not only introduced a new chemical entity to the field of natural product chemistry but also provided the first insights into its potential biological activity, paving the way for further investigation. nih.gov Since its initial discovery in Cananga odorata, the compound has also been reported as a constituent in other plant species, including Eucalyptus globulus. medchemexpress.commedchemexpress.com
Chemical and Research Data
Table 1: Chemical Identity of Cryptomeridiol 11-rhamnoside
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1R,4aR,7R,8aR)-7-[1-(α-L-rhamnopyranosyloxy)propan-2-yl]-1,4a-dimethyl-decahydronaphthalen-1-ol | N/A |
| Molecular Formula | C₂₁H₃₈O₆ | medchemexpress.com |
| Molecular Weight | 386.52 g/mol | medchemexpress.com |
| CAS Number | 349112-30-7 | nih.govmedchemexpress.com |
| Chemical Class | Eudesmane Sesquiterpene Glycoside | nih.govresearchgate.net |
Table 2: Research Findings on Cryptomeridiol 11-rhamnoside
| Research Area | Finding | Cell Lines | Publication |
|---|---|---|---|
| Initial Isolation | First isolated from the fruits of Cananga odorata. | N/A | Hsieh et al., 2001, J. Nat. Prod. nih.gov |
| Cytotoxicity | Exhibited cytotoxic activity with an IC₅₀ value of 0.01 µg/mL. | Human Hepatocarcinoma (HepG2) | Hsieh et al., 2001, J. Nat. Prod. medchemexpress.com |
| Cytotoxicity | Exhibited cytotoxic activity with an IC₅₀ value of 0.36 µg/mL. | Human Hepatocarcinoma (HepG2 2.2.15) | Hsieh et al., 2001, J. Nat. Prod. medchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O6/c1-12-15(22)16(23)17(24)18(26-12)27-19(2,3)13-7-10-20(4)8-6-9-21(5,25)14(20)11-13/h12-18,22-25H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBLOAZNQURFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)(C)C2CCC3(CCCC(C3C2)(C)O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cryptomeridiol 11-rhamnoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
349112-30-7 | |
| Record name | Cryptomeridiol 11-rhamnoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 - 190 °C | |
| Record name | Cryptomeridiol 11-rhamnoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Isolation Methodologies for Cryptomeridiol 11 Rhamnoside
Botanical Sources of Cryptomeridiol (B138722) 11-rhamnoside
Research has confirmed the presence of Cryptomeridiol 11-rhamnoside in several distinct plant species, ranging from tropical flowering trees to coniferous evergreens.
Isolation from Cananga odorata (Ylang-Ylang) Fruits
Cryptomeridiol 11-α-L-rhamnoside has been successfully isolated from the fruits of Cananga odorata, a tree widely known for its fragrant flowers used to produce ylang-ylang essential oil. A study focusing on the chemical constituents of the plant's fruits identified this compound as a new eudesmane (B1671778) sesquiterpene. The methanolic extract of the fruits yielded several compounds, including Cryptomeridiol 11-α-L-rhamnoside.
Identification in Eucalyptus globulus Labill. Branches
The branches of Eucalyptus globulus, commonly known as the Tasmanian blue gum, have been identified as another botanical source of Cryptomeridiol 11-rhamnoside. This species, belonging to the Myrtaceae family, is rich in various terpenoids and other bioactive compounds.
Presence in Cryptomeria Genus
Cryptomeridiol 11-rhamnoside is a known constituent of the Cryptomeria genus. This genus is monotypic, meaning it contains only a single species, Cryptomeria japonica, also known as Sugi or Japanese cedar. The wood and leaves of this tree contain a variety of terpenes, including the related compound cryptomeridiol. The extraction of diterpenoids from this genus serves as a basis for obtaining Cryptomeridiol 11-rhamnoside.
Detection in Dodonaea viscosa Jacq Populations
Extensive phytochemical investigations have been conducted on various populations of Dodonaea viscosa, a widespread evergreen shrub. These studies have identified a range of compounds, including flavonoids, gallic acid, epicatechin, and various diterpenoids. However, based on available scientific literature, the presence of Cryptomeridiol 11-rhamnoside has not been reported in Dodonaea viscosa.
| Botanical Source | Plant Part | Family | Common Name |
| Cananga odorata | Fruits | Annonaceae | Ylang-Ylang |
| Eucalyptus globulus | Branches | Myrtaceae | Tasmanian Blue Gum |
| Cryptomeria japonica | Not specified | Cupressaceae | Sugi / Japanese Cedar |
Extraction Protocols from Plant Material
The isolation of Cryptomeridiol 11-rhamnoside from plant material is a multi-stage process that begins with extraction. The choice of method and solvent is crucial for efficiently separating the target compound from the raw plant matrix.
The initial step typically involves preparing the plant material, which often includes drying (such as air- or freeze-drying) to remove moisture and grinding it into a powder to increase the surface area for solvent contact.
Conventional Extraction Methods:
Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period (e.g., 72 hours) with frequent agitation.
Soxhlet Extraction: A more efficient method where the plant material is placed in a thimble and continuously washed with a refluxing solvent, allowing for a more exhaustive extraction.
Modern Extraction Methods:
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. It is valued for its ability to extract compounds at low temperatures, preventing thermal degradation, and the solvent is easily removed, leaving no residue.
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds.
The selection of a solvent is a critical parameter, with choices ranging in polarity to match the target compound. Common solvents used for extracting terpenoids and glycosides include methanol, ethanol, chloroform, and n-hexane. After extraction, the solvent is typically removed using a rotary evaporator to yield a concentrated crude extract.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent over time. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous washing of material with a distilled solvent. | More efficient than maceration, higher yield. | Requires heat, not suitable for thermolabile compounds. |
| Supercritical Fluid Extraction (SFE) | Using a fluid above its critical temperature and pressure as a solvent. | Low temperature, selective, solvent is easily removed. | High initial equipment cost. |
| Ultrasound-Assisted Extraction (UAE) | Using acoustic cavitation to disrupt cell walls and enhance extraction. | Faster, increased efficiency, reduced solvent consumption. | Potential for localized heating. |
Advanced Chromatographic and Crystallization Techniques for Isolation and Purification
Following the initial extraction, the resulting crude extract contains a mixture of numerous compounds. To isolate pure Cryptomeridiol 11-rhamnoside, advanced separation techniques are employed.
Chromatographic Techniques:
Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or mixture of solvents (mobile phase) is used to elute the compounds, which separate based on their differing affinities for the stationary and mobile phases.
Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid monitoring of the separation process in column chromatography and for preliminary screening of fractions.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification. It utilizes high pressure to pass the solvent through a column with smaller particle sizes, allowing for a very fine separation of compounds.
Crystallization: After achieving a high degree of purity through chromatography, crystallization is often the final step. The purified fraction is dissolved in a suitable solvent, and conditions are controlled to allow for the formation of crystals. This process further removes trace impurities, yielding the compound in a solid, crystalline form. The structure and identity of the isolated pure compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Technique | Purpose | Principle |
| Column Chromatography | Primary purification of crude extract. | Separation based on differential adsorption of compounds to a solid stationary phase. |
| Thin-Layer Chromatography | Monitoring fractions and assessing purity. | Separation on a thin layer of adsorbent material, visualized under UV light or with staining agents. |
| High-Performance Liquid Chromatography | Final purification and quantification. | High-pressure elution through a column with a highly efficient stationary phase. |
| Crystallization | Obtaining the final pure, solid compound. | Formation of a solid crystal lattice from a supersaturated solution. |
Chemical Characterization and Structural Elucidation of Cryptomeridiol 11 Rhamnoside
Classification as a Sesquiterpenoid Glycoside
Cryptomeridiol (B138722) 11-rhamnoside is classified as a sesquiterpenoid glycoside. This classification indicates that the molecule is composed of two distinct chemical units: a sesquiterpenoid portion and a sugar moiety, joined together by a glycosidic bond.
The non-sugar portion of the molecule, known as the aglycone, is a sesquiterpenoid with a structure based on the eudesmane (B1671778) skeleton. contaminantdb.ca Sesquiterpenoids are a class of terpenes consisting of three isoprene (B109036) units. The specific eudesmane framework provides the foundational structure to which hydroxyl groups and the glycosidic moiety are attached. The aglycone itself is identified as Cryptomeridiol. chemfaces.com
The sugar component attached to the eudesmane framework is rhamnose, a naturally occurring deoxy sugar. nih.govresearchgate.net In the context of the full compound name, the term "rhamnoside" signifies that rhamnose is present as a glycoside, linked to the Cryptomeridiol aglycone. Specifically, it has been identified as an L-rhamnose derivative. researchgate.net
Stereochemical Analysis of the Glycosidic Linkage
The precise three-dimensional arrangement of the glycosidic bond is critical to the molecule's identity. In Cryptomeridiol 11-rhamnoside, the sugar is attached to the aglycone via an α-glycosidic linkage. cymitquimica.com This stereochemistry is confirmed by its full chemical name, cryptomeridiol 11-α-L-rhamnoside. researchgate.net
The determination of this α-configuration is typically achieved through advanced Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons on the sugar and the aglycone, confirming the spatial orientation of the bond. nih.gov Furthermore, the coupling constant value of the anomeric proton (the proton on C-1 of the rhamnose unit) in the ¹H NMR spectrum provides definitive evidence for the α or β configuration. nih.gov
Spectroscopic Methodologies for Structure Confirmation
The definitive structure of Cryptomeridiol 11-rhamnoside was established through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These methods provide complementary information about the molecule's connectivity, stereochemistry, and elemental composition.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like Cryptomeridiol 11-rhamnoside. A suite of NMR experiments is employed to assign every proton and carbon atom in the molecule.
¹H NMR: Provides information on the number and environment of hydrogen atoms.
¹³C NMR: Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).
2D NMR (COSY, HMQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (typically on adjacent carbons). Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with the carbons they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range connections between protons and carbons (2-3 bonds away), which is crucial for linking the rhamnoside moiety to the eudesmane skeleton. nih.gov
NOESY: As mentioned previously, NOESY is used to determine the stereochemistry, including the α-configuration of the glycosidic linkage. researchgate.netnih.gov
The structures of the aglycone (Cryptomeridiol) and the sugar (rhamnose) were elucidated by extensive 1D and 2D NMR spectroscopy. chemfaces.com
Table 1: NMR Methodologies and Their Roles in Structure Elucidation
| NMR Experiment | Purpose |
|---|---|
| ¹H NMR | Determines proton environments and multiplicities. |
| ¹³C NMR & DEPT | Identifies all carbon signals and differentiates CH₃, CH₂, CH, and C. |
| COSY | Establishes proton-proton (¹H-¹H) spin-spin coupling networks. |
| HMQC/HSQC | Correlates protons with their directly attached carbon atoms. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for connecting fragments. nih.gov |
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) techniques, such as HREIMS (High-Resolution Electron Ionization Mass Spectrometry) or HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry), provide highly accurate mass measurements. researchgate.net This precision allows for the unambiguous determination of the molecular formula.
For Cryptomeridiol 11-rhamnoside, MS analysis confirms a molecular formula of C₂₁H₃₈O₆. cymitquimica.com Tandem MS (MS/MS) experiments can be used to analyze the fragmentation patterns. In glycosides, a characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in ions corresponding to the mass of the aglycone and the sugar moiety, further confirming the compound's identity. researchgate.netresearchgate.net
Table 2: Molecular Data for Cryptomeridiol 11-rhamnoside from Mass Spectrometry
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₁H₃₈O₆ | cymitquimica.com |
| Average Molecular Weight | 386.52 g/mol | cymitquimica.com |
| Monoisotopic Mass | 386.2668 g/mol | contaminantdb.ca |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Cryptomeridiol 11-rhamnoside |
| Cryptomeridiol 11-α-L-rhamnoside |
| Cryptomeridiol |
| Rhamnose |
| L-rhamnose |
Biosynthesis and Metabolic Pathways of Cryptomeridiol 11 Rhamnoside
General Principles of Sesquiterpene Biosynthesis
Sesquiterpenes are a class of C15 terpenoids derived from three isoprene (B109036) units. genome.jp Their biosynthesis is a fundamental process in many organisms, particularly in plants and fungi. mdpi.comjmaps.in The entire process begins with the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.compnas.org
These precursors are synthesized through two primary pathways:
The Mevalonate (MVA) Pathway: Predominantly active in the cytosol of higher plants and fungi, this pathway is the main source of IPP and DMAPP for sesquiterpene synthesis. mdpi.comnih.gov
The 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids of plant cells, this pathway typically provides precursors for monoterpenes and diterpenes. pnas.orgnih.gov However, cross-talk can occur, with plastid-derived IPP sometimes contributing to cytosolic sesquiterpene synthesis. pnas.org
Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 intermediate, farnesyl diphosphate (FPP). mdpi.com This reaction is catalyzed by FPP synthase. FPP is the direct, linear precursor to all sesquiterpenes. genome.jp The immense diversity of sesquiterpene structures arises from the subsequent cyclization of FPP, a reaction catalyzed by a large family of enzymes known as sesquiterpene synthases (or terpene cyclases). genome.jpd-nb.info The cyclization is initiated by the removal of the diphosphate group from FPP, creating a reactive farnesyl cation that can undergo a series of intramolecular attacks and rearrangements, leading to various cyclic skeletons. genome.jprsc.org
Proposed Biosynthetic Pathway to the Cryptomeridiol (B138722) Aglycone
The aglycone portion of Cryptomeridiol 11-rhamnoside is cryptomeridiol, a sesquiterpene diol with a eudesmane (B1671778) skeleton. contaminantdb.ca Its biosynthesis follows the general principles, starting from FPP.
The key step is the cyclization of FPP, which is catalyzed by a specific sesquiterpene cyclase. Research has identified enzymes capable of this transformation. For instance, the sesquiterpene cyclase TwCS from Tripterygium wilfordii directly converts (E,E)-farnesyl pyrophosphate into cryptomeridiol. This enzyme is notable because it terminates the carbocationic cascade by capturing water molecules, which results in the formation of a diol directly, bypassing the more common hydrocarbon products that would require subsequent hydroxylation steps. The cyclization cascade likely proceeds through a germacrene A intermediate, which is a central precursor for many eudesmane-type sesquiterpenes. d-nb.info
The proposed pathway is as follows:
Formation of FPP: Synthesized via the MVA pathway.
Initiation: A sesquiterpene synthase catalyzes the removal of the diphosphate group from FPP to form a farnesyl cation.
Cyclization: The cation undergoes intramolecular cyclization, likely forming a germacradienyl cation intermediate. d-nb.info
Rearrangement and Second Cyclization: The intermediate undergoes further rearrangement and a second cyclization to form the characteristic bicyclic eudesmane skeleton.
Termination: The final carbocation is quenched by two water molecules, installing the hydroxyl groups at positions C-4 and C-11 to yield cryptomeridiol.
Enzymatic Glycosylation Mechanism of the Rhamnoside Moiety
Glycosylation, the attachment of a sugar moiety to an aglycone, is a crucial step in the biosynthesis of many natural products, often enhancing their solubility and stability. mdpi.com In the case of Cryptomeridiol 11-rhamnoside, a rhamnose sugar is attached to the hydroxyl group at the C-11 position of the cryptomeridiol aglycone.
This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs), specifically a rhamnosyltransferase. mdpi.com These enzymes facilitate the transfer of a rhamnose unit from an activated sugar donor to the acceptor molecule (cryptomeridiol). nih.gov The most common activated sugar donor for rhamnosylation in biological systems is UDP-L-rhamnose. mdpi.com
The mechanism involves:
Enzyme Binding: The rhamnosyltransferase binds both the aglycone acceptor (cryptomeridiol) and the activated sugar donor (UDP-L-rhamnose).
Nucleophilic Attack: The oxygen atom of the C-11 hydroxyl group on cryptomeridiol performs a nucleophilic attack on the anomeric carbon of the UDP-rhamnose.
Glycosidic Bond Formation: A glycosidic bond is formed between C-11 of cryptomeridiol and C-1 of rhamnose, and the UDP group is released.
While specific rhamnosyltransferases for cryptomeridiol have not been fully characterized, studies on other natural products demonstrate the high specificity of these enzymes. For example, rhamnosyltransferases from Arabidopsis thaliana and Fragaria × ananassa have been shown to catalyze the regioselective rhamnosylation of flavonoids. mdpi.com
Role of Fungi in Sesquiterpenoid Biotransformation
Fungi are prolific producers and modifiers of secondary metabolites, including sesquiterpenoids. jmaps.in They possess a vast arsenal (B13267) of enzymes, such as cytochrome P450 monooxygenases, that can perform highly specific chemical modifications on a given substrate. This process, known as biotransformation, is a powerful tool for generating novel derivatives of existing compounds. hebmu.edu.cn Fungal biotransformation of sesquiterpenoids can introduce various functional groups, most commonly hydroxyl groups, through hydroxylation reactions. jmaps.inhebmu.edu.cn
The filamentous fungus Gliocladium roseum has been extensively studied for its ability to biotransform sesquiterpenoids, particularly those with a eudesmane skeleton similar to cryptomeridiol. researchgate.netnih.gov Research shows that when G. roseum is incubated with eudesmane derivatives, it primarily performs hydroxylation reactions. acs.orgchemfaces.com A key and predominant action of this microorganism is hydroxylation at the C-11 position of the eudesmane core. nih.govacs.orgchemfaces.com
In one study, the biotransformation of 4β-hydroxyeudesmane-1,6-dione by G. roseum yielded five different metabolites, including 7α-hydroxylated, 7α,11-dihydroxylated, and 1α,8α-dihydroxylated derivatives. researchgate.netnih.gov This demonstrates the fungus's capacity to introduce hydroxyl groups at various positions, with a notable preference for C-11. nih.gov This capability is significant as it can be used in a chemical-microbiological approach to synthesize cryptomeridiol derivatives that are otherwise difficult to obtain. acs.orgchemfaces.com
Table 1: Metabolites from Biotransformation of a Eudesmane Derivative by Gliocladium roseum
| Substrate | Microorganism | Key Metabolite(s) | Type of Reaction | Reference |
|---|---|---|---|---|
| 4β-hydroxyeudesmane-1,6-dione | Gliocladium roseum | 7α-hydroxy derivative | Hydroxylation | researchgate.net, nih.gov |
| 7α,11-dihydroxy derivative | Hydroxylation | researchgate.net, nih.gov | ||
| 1α,8α-dihydroxy derivative | Hydroxylation | researchgate.net, nih.gov |
Transcriptomic and Metabolomic Insights into Terpenoid Synthesis in Fungal Systems (e.g., Amylostereum areolatum)
The integration of transcriptomics (studying gene expression) and metabolomics (studying metabolites) provides a powerful approach to uncover the genetic basis of metabolic pathways. mdpi.comnih.gov A study on Amylostereum areolatum, a symbiotic fungus, utilized this integrated approach to investigate terpenoid biosynthesis. mdpi.commetabolomics.seresearchgate.net
The analysis identified 103 different terpenoids produced by the fungus, including a significant number of sesquiterpenoids, and their abundance increased as the fungus matured. mdpi.comnih.gov Among the identified compounds was Cryptomeridiol 11-rhamnoside. mdpi.com The transcriptomic profiling revealed 26 genes associated with terpenoid biosynthesis. mdpi.comnih.gov By correlating the expression levels of these genes with the abundance of specific terpenoids, researchers could identify key regulatory genes.
Key findings from the study include:
Differentially Expressed Genes (DEGs): Eleven genes involved in terpenoid synthesis were found to be differentially expressed across different growth stages of the fungus. mdpi.comnih.gov
Key Regulatory Genes: The genes HMGS1, HMGR2 (both from the early MVA pathway), and three terpene synthase genes (AaTPS1-3) were identified as potential key regulators of terpenoid production. mdpi.comnih.gov
Gene-Metabolite Correlation: The production of Cryptomeridiol 11-rhamnoside showed a significant positive correlation with the expression levels of the terpene synthase genes AaTPS1, AaTPS2, and AaTPS3. mdpi.com
Table 2: Key Genes in Terpenoid Biosynthesis in Amylostereum areolatum
| Gene | Pathway/Function | Expression Correlation | Reference |
|---|---|---|---|
| HMGS1 | MVA Pathway | Key regulator of terpenoid biosynthesis | mdpi.com, nih.gov |
| HMGR2 | MVA Pathway | Key regulator of terpenoid biosynthesis | mdpi.com, nih.gov |
In Vitro Investigation of Cellular Metabolism (e.g., Lipid Metabolism Pathway, Cell Signaling)
In vitro studies are crucial for understanding the biological effects of a compound at the cellular level. mdpi.comrsc.org Cryptomeridiol and its derivatives have been investigated for their impact on various cellular processes, particularly those related to lipid metabolism and cell signaling, often in the context of cancer research. mdpi.com
Lipid metabolism is frequently reprogrammed in cancer cells to support rapid proliferation and survival. mdpi.commdpi.com This involves increased synthesis of fatty acids and cholesterol, which are essential for building new membranes. frontiersin.org Key signaling pathways, such as the PI3K-AKT-mTORC1 pathway, often drive this metabolic reprogramming. frontiersin.org
Studies on cryptomeridiol have revealed its potential to interfere with these processes. For example, research has shown that cryptomeridiol can induce lethal endoplasmic reticulum (ER) stress in hepatocellular carcinoma cells by modulating the orphan nuclear receptor Nur77. This receptor plays a critical role in cell survival and stress response signaling. The induction of ER stress can disrupt cellular homeostasis, including lipid metabolism, and ultimately lead to apoptosis (programmed cell death). While direct studies on Cryptomeridiol 11-rhamnoside are less common, the glycosylation is known to modify pharmacokinetic properties, such as increasing water solubility, which could influence its cellular uptake and subsequent effects on metabolic pathways.
Table 3: Chemical Compounds Mentioned
| Compound Name | Class |
|---|---|
| Cryptomeridiol 11-rhamnoside | Sesquiterpenoid Glycoside |
| Cryptomeridiol | Sesquiterpenoid Diol |
| Isopentenyl diphosphate (IPP) | Isoprenoid Precursor |
| Dimethylallyl diphosphate (DMAPP) | Isoprenoid Precursor |
| Farnesyl diphosphate (FPP) | Sesquiterpene Precursor |
| Germacrene A | Sesquiterpene |
| UDP-L-rhamnose | Activated Sugar |
Preclinical Pharmacological Activities and Molecular Mechanisms of Cryptomeridiol 11 Rhamnoside
Cytotoxic and Anticancer Activities
The primary focus of pharmacological research on Cryptomeridiol (B138722) 11-rhamnoside has been its potential as a cytotoxic agent against cancer cells. Studies have explored its efficacy, the methods for evaluating its impact on cell survival, and the underlying mechanisms of its action.
Cryptomeridiol 11-α-L-rhamnoside has demonstrated notable cytotoxic activity against human hepatocarcinoma (liver cancer) cell lines. nih.govebi.ac.uk Specific research has highlighted its potent effects on the HepG2 cell line, a well-established model for liver cancer research, and the HepG2 2.2.15 subclone, which is unique for its stable expression of the hepatitis B virus (HBV) genome. merckmillipore.comnih.govsigmaaldrich.com
The compound, isolated from the fruits of Cananga odorata, was evaluated alongside other natural products and showed significant promise. researchgate.netresearchgate.net In comparative studies, Cryptomeridiol 11-α-L-rhamnoside was identified as one of the most potent cytotoxic compounds against both HepG2 and HepG2 2.2.15 cell lines, indicating its potential for targeting liver cancers, including those associated with viral hepatitis. nih.gov Quantitative analysis has established specific inhibitory concentrations (IC50), with the compound showing high potency, particularly against the HepG2 cell line. medchemexpress.com
Table 1: In Vitro Cytotoxicity of Cryptomeridiol 11-rhamnoside
| Cell Line | Cell Type | IC50 Value (µg/mL) | Assay Method | Reference |
|---|---|---|---|---|
| HepG2 | Human Hepatocellular Carcinoma | 0.01 | MTT Assay | medchemexpress.com |
The evaluation of Cryptomeridiol 11-rhamnoside's cytotoxic effects has been conducted using standard cell viability assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. medchemexpress.com This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of their viability and proliferative capacity.
In the MTT assay, the yellow tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan (B1609692) product. The quantity of this formazan, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells. A reduction in formazan production in cells treated with Cryptomeridiol 11-rhamnoside indicates a decrease in cell viability, thus quantifying the compound's cytotoxic impact. medchemexpress.com
While specific mechanistic studies on Cryptomeridiol 11-rhamnoside are still emerging, the cytotoxic action of its parent compound (aglycone), cryptomeridiol, has been investigated. Research suggests that cryptomeridiol exerts its anticancer effects by inducing apoptosis, a form of programmed cell death.
The proposed mechanism for cryptomeridiol involves the induction of endoplasmic reticulum (ER) stress and the activation of the orphan nuclear receptor Nur77. This activation connects the ER stress pathways to mitochondrial dysfunction, ultimately leading to apoptosis in hepatocellular carcinoma cells. It is scientifically plausible that Cryptomeridiol 11-rhamnoside shares this fundamental apoptotic mechanism. The addition of the rhamnose sugar moiety is generally understood to primarily modify the compound's pharmacokinetic properties, such as water solubility and bioavailability, rather than altering its core mechanism of action.
Antimicrobial Properties
In addition to its anticancer potential, Cryptomeridiol 11-rhamnoside has been screened for antimicrobial activity. These investigations have explored its effectiveness against a range of common bacterial and fungal pathogens.
Studies evaluating the antibacterial properties of Cryptomeridiol 11-rhamnoside have indicated a lack of significant activity against several representative bacterial strains. Testing against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, showed no notable antimicrobial effect. This suggests that the compound's spectrum of activity may not extend to these common bacterial pathogens under the tested conditions.
Screening of Cryptomeridiol 11-rhamnoside against various fungal species has revealed a low level of antifungal activity. The compound has been tested against clinically relevant fungi, including Candida albicans, a common yeast that can cause opportunistic infections, Aspergillus niger, a ubiquitous mold, and Trichophyton mentagrophytes, a dermatophyte that can cause skin infections. mdpi.combiomedpharmajournal.orgfrontiersin.org The results consistently show that while some inhibitory effect is present, the activity is generally considered weak.
Table 2: Antimicrobial Spectrum of Cryptomeridiol 11-rhamnoside
| Organism | Type | Activity Level |
|---|---|---|
| Staphylococcus aureus | Gram-Positive Bacteria | No Activity |
| Bacillus subtilis | Gram-Positive Bacteria | No Activity |
| Escherichia coli | Gram-Negative Bacteria | No Activity |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | No Activity |
| Candida albicans | Fungus (Yeast) | Low Activity |
| Aspergillus niger | Fungus (Mold) | Low Activity |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cryptomeridiol 11-rhamnoside |
| Cryptomeridiol 11-α-L-rhamnoside |
| Cryptomeridiol |
| γ-eudesmol |
Antioxidant Activity and Reactive Oxygen Species Modulation
While direct studies on the antioxidant activity of Cryptomeridiol 11-rhamnoside are not extensively available, its parent compound, Cryptomeridiol, has been noted for its antioxidant properties. biosynth.com Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative damage. The general class of terpenoids, to which Cryptomeridiol belongs, is known to exhibit antioxidant effects, often attributed to their ability to interact with cellular membranes and influence signaling pathways. biosynth.com
In one study, the essential oil of Eucalyptus globulus, which contains Cryptomeridiol, demonstrated antioxidant activity. nih.gov However, it is important to note that the activity of an essential oil is the result of the synergistic or antagonistic effects of all its components. Another study investigating the parent compound, Cryptomeridiol, in the context of hepatocellular carcinoma noted that its therapeutic action involved the increased production of cytotoxic reactive oxygen species (ROS) as a result of endoplasmic reticulum stress and mitochondrial dysfunction, leading to cancer cell apoptosis. This highlights the complex and context-dependent nature of how a compound can modulate cellular oxidative states.
Anti-inflammatory Effects
The anti-inflammatory potential of Cryptomeridiol 11-rhamnoside is suggested by studies on its parent compound and related molecules. Cryptomeridiol itself has been described as having significant anti-inflammatory properties that may help alleviate skin inflammation. biosynth.com A study on the methanolic extract of Chiliadenus montanus, which contains Cryptomeridiol, showed anti-inflammatory activity. nih.gov
Furthermore, research into other sesquiterpene glycosides has shown anti-inflammatory effects. For instance, certain sesquiterpene glycosides from Artemisia annua L. were found to inhibit the expression of the pro-inflammatory cytokine interleukin-6 (IL-6) in a dose-dependent manner. This suggests that the glycosylation of sesquiterpenes can be a feature of compounds with anti-inflammatory potential. However, it is also noted in some contexts that Cryptomeridiol may lack significant anti-inflammatory activity while showing stronger action in other areas, such as Platelet-Activating Factor receptor antagonism.
Receptor and Enzyme Interaction Studies
Detailed molecular interaction studies have primarily focused on the aglycone parent, Cryptomeridiol. These findings offer insights into the potential targets of Cryptomeridiol 11-rhamnoside, as the core sesquiterpene structure is responsible for these interactions.
Cryptomeridiol has been identified as an inhibitor of Platelet-Activating Factor (PAF) receptor binding. medchemexpress.commedchemexpress.comnih.govchemondis.com PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and shock. medchemexpress.com By inhibiting the binding of PAF to its receptor, Cryptomeridiol can interfere with these signaling pathways.
In a study evaluating compounds from Goniothalamus tapis and Goniothalamus uvaroides, (-)-Cryptomeridiol demonstrated a significant and concentration-dependent inhibitory effect on PAF receptor binding on rabbit platelets, with an IC50 value of 17.5 μM. nih.govchemfaces.com This inhibitory effect was comparable to that of cedrol, a known PAF receptor binding inhibitor. nih.gov This suggests that the eudesmane (B1671778) skeleton of Cryptomeridiol is a key structural feature for this activity.
Cryptomeridiol has been investigated for its potential as a skin-whitening agent due to its inhibitory effects on melanogenesis. medchemexpress.comchemfaces.commedchemexpress.combiocrick.comchemfaces.com Melanin (B1238610) is the primary pigment responsible for skin color, and its overproduction can lead to hyperpigmentation.
Studies on B16 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH) have shown that Cryptomeridiol can reduce melanin content. chemfaces.comnih.govresearchgate.net At concentrations of 50 and 100 μM, Cryptomeridiol, along with related sesquiterpene alcohols, exhibited a reduction in melanin content with minimal toxicity to the cells. chemfaces.comnih.gov
Table 1: Effect of Cryptomeridiol on Melanin Content in α-MSH-Stimulated B16 Melanoma Cells
| Compound | Concentration (μM) | Melanin Content Reduction (%) | Cell Viability (%) |
|---|---|---|---|
| Cryptomeridiol | 50 | 27.4 - 34.1 | >80 |
| Cryptomeridiol | 100 | 39.0 - 56.9 | >80 |
Data derived from studies on the parent compound, Cryptomeridiol. chemfaces.comnih.gov
The inhibition of melanogenesis by Cryptomeridiol is, at least in part, due to its effect on tyrosinase, a key enzyme in the melanin biosynthesis pathway. nih.gov Tyrosinase catalyzes the initial and rate-limiting steps of melanin production. By inhibiting tyrosinase activity, Cryptomeridiol can effectively block the entire melanin synthesis cascade.
The mechanism of melanogenesis inhibition by Cryptomeridiol extends to the regulation of gene expression. Western blot analysis has revealed that Cryptomeridiol can reduce the protein levels of Microphthalmia-associated transcription factor (MITF). chemfaces.comnih.govresearchgate.net MITF is a master regulator of melanocyte development and differentiation, and it controls the expression of key melanogenic enzymes, including tyrosinase and tyrosinase-related protein 2 (TRP-2). chemfaces.comnih.gov
By inhibiting the expression of MITF, Cryptomeridiol consequently downregulates the expression of tyrosinase and TRP-2 in a concentration-dependent manner. chemfaces.comnih.gov This dual action of inhibiting the key transcription factor and the primary enzyme in the melanin synthesis pathway makes Cryptomeridiol a compound of interest for skin pigmentation disorders.
Table 2: Effect of Cryptomeridiol on Melanogenic Protein Expression
| Protein | Effect of Cryptomeridiol Treatment |
|---|---|
| MITF | Reduced expression |
| Tyrosinase | Reduced expression |
| TRP-2 | Reduced expression |
Based on Western blot analysis in α-MSH-stimulated B16 melanoma cells treated with the parent compound, Cryptomeridiol. chemfaces.comnih.gov
Orphan Nuclear Receptor Nur77 Mediation in Cellular Processes (Referencing Cryptomeridiol parent compound)
A significant body of research on the parent compound, cryptomeridiol, has illuminated a novel anti-cancer mechanism involving the orphan nuclear receptor Nur77 (also known as NR4A1). nih.gov Nur77 is a member of the nuclear receptor superfamily that can act as a stress sensor and plays a dual role in promoting or suppressing tumors based on its location within the cell. nih.gov In many cancer types, including hepatocellular carcinoma (HCC), Nur77 is often silenced or functions in the nucleus to promote tumor-friendly genes. nih.gov
Studies demonstrate that cryptomeridiol can activate and induce the expression of Nur77 in HCC cells. spandidos-publications.com The core mechanism involves cryptomeridiol causing stress in the endoplasmic reticulum (ER), which in turn activates a signaling cascade known as the IRE1α-ASK1-JNK pathway. nih.govnih.gov Nur77 is induced to sense this signal, leading to its translocation from the nucleus to the mitochondria. nih.govspandidos-publications.comresearchgate.net This relocalization is a critical event; at the mitochondria, Nur77 interacts with other proteins to trigger a loss of mitochondrial membrane potential. nih.govnih.gov This mitochondrial dysfunction, coupled with the aggravated ER stress, results in an increase in cytotoxic reactive oxygen species (ROS), ultimately leading to cancer cell death (apoptosis). nih.govnih.gov This unique mechanism of action, which connects ER stress to mitochondria-mediated cell killing via Nur77, highlights the therapeutic potential of targeting this pathway. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., MAPK/ERK, NF-κB, PI3K/Akt/mTOR)
The ability of a compound to influence cell fate is often rooted in its capacity to modulate key intracellular signaling pathways that govern proliferation, survival, and inflammation.
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals to the nucleus to regulate gene expression. nih.gov The parent compound, cryptomeridiol, has been shown to directly impact a subset of this system by activating the IRE1α-ASK1-JNK signaling cascade, which is instrumental in its Nur77-mediated anti-cancer effects. nih.govspandidos-publications.comnih.gov The JNK pathway is a stress-activated MAPK pathway that plays a significant role in apoptosis. nih.gov
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory responses and cell survival. pensoft.net While direct modulation of NF-κB by cryptomeridiol is not extensively detailed in current studies, some sesquiterpenoids have been shown to regulate NF-κB signaling. nih.gov Extracts from Blumea balsamifera, a source of cryptomeridiol, have been noted to reduce the activation of the NF-κB pathway. pensoft.net The crosstalk between signaling pathways is well-established; for instance, the ROS production induced by cryptomeridiol's effect on mitochondria could potentially influence NF-κB activity. nih.govnih.gov
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism, and its overactivation is a common feature in many cancers. nih.gov Some natural sesquiterpenoids have demonstrated anti-cancer activity by inhibiting the PI3K/Akt/mTOR pathway. nih.gov For example, silver nanoparticles synthesized with Sphaeranthus indicus extract, which contains cryptomeridiol, have been suggested to interfere with PI3K/Akt/mTOR signaling in gastric cancer cells. nih.gov
Table 1: Summary of Preclinical Findings on Signaling Pathway Modulation
| Pathway | Finding | Compound Reference | Source |
| Nur77 | Activates and induces translocation to mitochondria, leading to apoptosis. | Cryptomeridiol | nih.govspandidos-publications.com |
| MAPK/JNK | Activates the IRE1α-ASK1-JNK signaling cascade. | Cryptomeridiol | nih.govnih.gov |
| PI3K/Akt/mTOR | Potential interference with this pathway noted in studies with related extracts/nanoparticles. | Cryptomeridiol | nih.gov |
| NF-κB | Extracts from a source plant of cryptomeridiol have shown inhibitory effects on this pathway. | Cryptomeridiol | pensoft.net |
Investigation of Specific Cellular Processes (e.g., Cell Signaling, Lipid Transport)
Cell Signaling: The primary mechanism documented for the parent compound cryptomeridiol is a clear example of profound interference in cellular signaling. It initiates a lethal signaling cascade by inducing ER stress, which is then transmitted via the IRE1α-ASK1-JNK pathway to Nur77. nih.govnih.gov This ultimately links two distinct organelles, the ER and mitochondria, to execute a programmed cell death pathway. nih.gov This demonstrates a sophisticated ability to perturb and leverage cellular communication networks for a therapeutic outcome.
Lipid Transport: Cryptomeridiol 11-rhamnoside has been specifically identified in metabolomic studies related to the modulation of lipid metabolism. rsc.orgnih.gov In one study analyzing the effects of probiotic-fermented tomato on hepatic lipid metabolism, Cryptomeridiol 11-rhamnoside was one of the compounds identified, suggesting its potential involvement in lipid-related biological processes. rsc.org The regulation of lipid metabolism is increasingly recognized as a critical factor in various diseases, including cancer. nih.govfrontiersin.org
Structure Activity Relationship Sar Studies of Cryptomeridiol 11 Rhamnoside
Contribution of the Rhamnoside Moiety to Biological Activities
The attachment of a sugar unit, such as rhamnose, to a sesquiterpenoid core (aglycone) can significantly alter its biological and pharmacological properties. Glycosylation is known to modify pharmacokinetics, often enhancing water solubility, which can be beneficial for therapeutic applications.
Cryptomeridiol (B138722) 11-rhamnoside has demonstrated notable cytotoxic activity against human hepatocarcinoma cell lines, HepG2 and Hep 2,2,15. semanticscholar.orgresearchgate.net Its aglycone, Cryptomeridiol, also exhibits anticancer and antimicrobial properties. The presence of the rhamnose moiety in Cryptomeridiol 11-rhamnoside is therefore a critical factor in modulating this inherent bioactivity.
Studies on other classes of natural products, such as flavonoids, further illustrate the impact of rhamnosylation. For instance, quercetin-3-O-rhamnoside shows inhibitory effects against the human influenza A virus and cytotoxic activity against HeLa cervical cancer cells. nih.govjapsonline.com Similarly, kaempferol (B1673270) rhamnoside derivatives have been reported to possess significant antimicrobial and antioxidant activities. researchgate.net These examples suggest that the rhamnose moiety is not merely a passive solubilizing group but can actively contribute to the biological profile of the parent molecule, potentially by influencing cell uptake, receptor binding, or metabolic stability. In the case of Cryptomeridiol 11-rhamnoside, the rhamnoside unit likely plays a key role in its observed cytotoxicity.
Table 1: Comparison of Biological Activities of Cryptomeridiol 11-rhamnoside and its Aglycone
| Compound | Core Structure | Key Biological Activity | Reference(s) |
|---|---|---|---|
| Cryptomeridiol 11-rhamnoside | Eudesmane (B1671778) Sesquiterpenoid Glycoside | Cytotoxicity against hepatocarcinoma cells (HepG2, Hep 2,2,15) | semanticscholar.orgresearchgate.net |
| Cryptomeridiol (Aglycone) | Eudesmane Sesquiterpenoid | Anticancer and antimicrobial properties |
Importance of the Eudesmane Skeleton for Pharmacological Effects
Cryptomeridiol 11-rhamnoside is built upon a eudesmane-type sesquiterpenoid skeleton. contaminantdb.ca This bicyclic framework is a common structural motif in a large class of natural products that are recognized for their extensive and diverse pharmacological effects. mdpi.comsemanticscholar.org
The eudesmane skeleton itself is a privileged scaffold in medicinal chemistry, with compounds containing this core exhibiting a wide array of biological activities. These include anti-inflammatory, antitumor, antimicrobial, antiviral, and insecticidal properties. mdpi.comnih.govbohrium.commdpi.com For example, various eudesmane-type sesquiterpenoids isolated from the Chrysanthemum and Atractylodes genera have shown potent anti-inflammatory and anticancer effects. mdpi.combohrium.com Furthermore, a review of sesquiterpenoids from the Meliaceae family highlighted that eudesmane-type compounds were the most prevalent, accounting for 27% of the isolates, and were associated with significant cytotoxicity and antiplasmodial activity. mdpi.com
Therefore, the eudesmane core of Cryptomeridiol 11-rhamnoside provides the fundamental structural basis for its bioactivity. The specific stereochemistry and substitution pattern on this rigid skeleton are then further modulated by the attached functional groups, including the rhamnoside moiety, to produce its unique pharmacological profile.
Influence of Specific Hydroxyl and Methyl Substituents on Activity
The precise arrangement of functional groups, such as hydroxyl (–OH) and methyl (–CH₃) groups, on the eudesmane skeleton is critical in defining the biological activity of sesquiterpenoids. The presence, position, and orientation of these substituents can dramatically influence a molecule's interaction with biological targets.
In Cryptomeridiol, the aglycone of Cryptomeridiol 11-rhamnoside, hydroxyl groups are present. In the glycoside, the rhamnose sugar is attached at the C-11 position via an ether linkage. The parent aglycone, Cryptomeridiol, is a diol, characterized by hydroxyl groups that are crucial for its activity. The substitution of one of these hydroxyls with the rhamnose moiety alters the polarity and steric bulk at this position, directly impacting its biological interactions.
General studies on terpenes highlight the importance of these substituents. For example, the number and location of hydroxyl groups on sesquiterpene frameworks have been shown to correlate with their free-radical scavenging and antioxidant activity. mdpi.com Moreover, the strategic modification of methyl groups in complex natural products is a known method for studying structure-activity relationships and can affect solubility, conformation, and binding affinity to biological targets. acs.org While specific SAR studies on the hydroxyl and methyl groups of Cryptomeridiol 11-rhamnoside are not extensively documented, the principles derived from related terpenoids suggest that these functional groups are key determinants of its potency and mechanism of action.
Comparative SAR Analysis with Related Sesquiterpenoids and Glycosides
To contextualize the SAR of Cryptomeridiol 11-rhamnoside, it is useful to compare it with structurally related compounds. A key comparison is with γ-eudesmol 11-α-L-rhamnoside, another eudesmane sesquiterpene that was isolated from Cananga odorata alongside Cryptomeridiol 11-rhamnoside. semanticscholar.orgresearchgate.net Both compounds share the eudesmane rhamnoside structure and both displayed cytotoxicity against hepatocarcinoma cancer cell lines, suggesting that this particular combination of a eudesmane core and a rhamnose moiety is favorable for this activity. semanticscholar.org
The primary structural difference between Cryptomeridiol and γ-eudesmol lies in the saturation and hydroxylation pattern of the eudesmane skeleton. This comparison underscores how subtle changes in the aglycone part of the molecule can fine-tune the biological effect.
Furthermore, comparing the glycoside to its aglycone, Cryptomeridiol, reveals the impact of the sugar. While Cryptomeridiol itself has anticancer properties, the addition of rhamnose in Cryptomeridiol 11-rhamnoside leads to a molecule with confirmed cytotoxicity against specific cancer cell lines. semanticscholar.org This suggests the rhamnoside may enhance targeting, cell permeability, or interaction with intracellular components.
General SAR principles from other sesquiterpene lactones indicate that features like an α-methylene-γ-lactone group are often crucial for cytotoxicity, a feature absent in Cryptomeridiol 11-rhamnoside. researchgate.net This implies that its mechanism of action may differ from that of many other cytotoxic sesquiterpenoids and is more dependent on the interplay between its specific eudesmane core and the attached rhamnoside.
Table 2: Comparative SAR of Cryptomeridiol 11-rhamnoside and Related Compounds
| Compound | Class | Key Structural Features | Observed Biological Activity | Reference(s) |
|---|---|---|---|---|
| Cryptomeridiol 11-rhamnoside | Eudesmane Sesquiterpenoid Glycoside | Eudesmane skeleton, rhamnose at C-11 | Cytotoxicity against hepatocarcinoma cells | semanticscholar.orgresearchgate.net |
| γ-Eudesmol 11-α-L-rhamnoside | Eudesmane Sesquiterpenoid Glycoside | Eudesmane skeleton (different from Cryptomeridiol), rhamnose at C-11 | Cytotoxicity against hepatocarcinoma cells | semanticscholar.orgresearchgate.net |
| Cryptomeridiol | Eudesmane Sesquiterpenoid | Aglycone of the title compound, diol | Anticancer and antimicrobial properties | |
| γ-Eudesmol | Eudesmane Sesquiterpenoid | Aglycone of the related rhamnoside | Cytotoxicity against hepatocarcinoma cells | researchgate.net |
| Quercetin-3-O-rhamnoside | Flavonoid Glycoside | Quercetin core, rhamnose at C-3 | Antiviral and cytotoxic activities | nih.govjapsonline.com |
Analogues, Derivatives, and Semi Synthetic Modifications of Cryptomeridiol 11 Rhamnoside
Naturally Occurring Analogues and Related Compounds
The structural landscape around Cryptomeridiol (B138722) 11-rhamnoside includes a variety of related compounds found in nature. These analogues often share the same core skeleton but differ in their substitution patterns, stereochemistry, or glycosylation.
A closely related natural product is γ-eudesmol 11-α-L-rhamnoside. researchgate.netebi.ac.uk This compound shares the same rhamnose sugar moiety attached at the C-11 position of a eudesmane (B1671778) skeleton. The key difference lies in the aglycone, which is γ-eudesmol instead of cryptomeridiol. ebi.ac.uk Both γ-eudesmol and its rhamnoside have been isolated from the fruits of Cananga odorata. researchgate.netresearchgate.netacs.org
Cananodine is a guaipyridine sesquiterpene alkaloid that has been isolated from the fruits of Cananga odorata, the same plant that produces Cryptomeridiol 11-rhamnoside. researchgate.netclockss.orgacs.org Guaipyridine sesquiterpene alkaloids are characterized by a seven-membered carbocyclic ring fused to a pyridine (B92270) ring. clockss.orgscielo.br While structurally distinct from the eudesmane skeleton of cryptomeridiol, their co-occurrence suggests a potential biosynthetic relationship or shared ecological role. scielo.br Other related guaipyridine alkaloids include the rupestines, which have been isolated from Artemsia rupestris. nih.gov
The aglycone of Cryptomeridiol 11-rhamnoside is cryptomeridiol itself. nih.govebi.ac.uk This eudesmane sesquiterpenoid has been reported from various natural sources, including Neolitsea hiiranensis, Cipadessa baccifera, and Blumea balsamifera. nih.govebi.ac.uk
Epimers of cryptomeridiol, such as (+)-4-epi-cryptomeridiol, also exist in nature. nih.gov This stereoisomer has been found in plants like Neolitsea hiiranensis and Chamaecyparis formosensis. nih.gov Another reported epimer is 7-epi-cryptomeridiol. researchgate.net The presence of these stereoisomers highlights the stereochemical diversity within this class of compounds.
Cryptomeridiol 11-O-monoacetate is another naturally occurring derivative. In this compound, the hydroxyl group at the C-11 position of the cryptomeridiol core is acetylated. This modification alters the polarity and potentially the biological activity of the parent molecule. It has been isolated from Alnus maximowiczii. mdpi.com
Strategies for Chemical Derivatization and Analogue Synthesis
Chemical derivatization of natural products like Cryptomeridiol 11-rhamnoside is a key strategy for exploring structure-activity relationships and developing new therapeutic agents. jfda-online.com Common derivatization approaches for sesquiterpenoids and their glycosides include:
Glycosylation: The attachment of different sugar moieties to the aglycone can significantly impact the compound's solubility, bioavailability, and target interactions.
Acylation and Alkylation: Modification of hydroxyl groups through acylation (addition of an acyl group) or alkylation (addition of an alkyl group) can alter the lipophilicity and steric properties of the molecule. jfda-online.com
Oxidation and Reduction: These reactions can introduce new functional groups or modify existing ones, leading to changes in the compound's electronic and steric profile.
Ring Modification: More complex modifications can involve altering the core carbocyclic skeleton to create novel structural frameworks.
For the synthesis of analogues, including those of related compounds like cananodine, various strategies have been employed. These include intramolecular ring-closing metathesis (RCM) reactions and intramolecular Mizoroki–Heck reactions to construct the characteristic seven-membered ring of guaipyridine alkaloids. researchgate.netclockss.orgacs.org The synthesis of different stereoisomers can be achieved through techniques like Evans alkylation. acs.orgwwu.edu
Semi-Synthetic Approaches to Produce Novel Active Compounds
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel bioactive compounds. mdpi.com In the context of Cryptomeridiol 11-rhamnoside and its analogues, several semi-synthetic approaches can be envisioned:
Modification of the Sugar Moiety: The rhamnose unit can be chemically altered, for example, by changing its stereochemistry or by attaching other functional groups to it.
Derivatization of the Aglycone: Starting with the isolated cryptomeridiol, a wide range of derivatives can be synthesized by targeting its hydroxyl groups for reactions such as esterification, etherification, or oxidation.
Biocatalysis: Enzymes can be used to perform specific and selective transformations on the natural product scaffold, offering a green and efficient alternative to traditional chemical methods. For instance, microbial transformations have been used to hydroxylate eudesmane derivatives, which can then be further modified chemically.
These semi-synthetic strategies allow for the creation of a library of novel compounds based on the Cryptomeridiol 11-rhamnoside template, which can then be screened for improved or novel biological activities.
Advanced Analytical Methodologies for Cryptomeridiol 11 Rhamnoside Research
High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of natural products within complex mixtures, such as plant extracts. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (to the third or fourth decimal place), enabling the determination of a compound's elemental composition from its precise mass. researchgate.net This high mass accuracy is critical for distinguishing between compounds with very similar nominal masses, a common challenge in metabolomics. Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS platforms that offer the necessary resolution and sensitivity for this work. researchgate.net
In the context of Cryptomeridiol (B138722) 11-rhamnoside research, HRMS is vital for metabolite profiling. For instance, in studies of plant metabolomes, HRMS can confidently identify the presence of this specific glycoside among hundreds or thousands of other compounds. A study on the chemosystematics of Dodonaea viscosa utilized LC-MS with high-resolution capabilities to tentatively identify Cryptomeridiol 11-rhamnoside based on its accurate mass-to-charge ratio (m/z). nih.gov The high resolution allows for the generation of specific fragmentation patterns, which further aids in confirming the identity of the compound against spectral libraries and databases. researchgate.net
Table 1: HRMS Data for Tentative Identification of Cryptomeridiol 11-rhamnoside
| Parameter | Observed Value | Reference |
|---|---|---|
| Observed m/z | 385.267 | nih.gov |
| Calculated m/z | 385.2659 | nih.gov |
| Molecular Formula | C₂₁H₃₇O₆ | nih.gov |
| Mass Error (ppm) | -0.5 | nih.gov |
| MS/MS Fragments (m/z) | 325.2376, 285.1486, 177.0921 | nih.gov |
Advanced Chromatographic Techniques (e.g., UHPLC-Q-ToF MS/MS) for Quantitative and Qualitative Analysis
To analyze complex samples like plant extracts, mass spectrometry is almost always coupled with a chromatographic separation technique. Ultra-High-Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm), allowing for faster analysis times, higher separation efficiency, and improved resolution. researchgate.netnih.gov
When UHPLC is coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, it creates a powerful platform (UHPLC-Q-TOF-MS/MS) for both the qualitative and quantitative analysis of phytochemicals. researchgate.netnih.gov This setup is highly effective for separating and identifying components in intricate mixtures. rsc.org The Q-TOF instrument combines the precursor ion selection capabilities of a quadrupole with the high mass accuracy and resolution of a TOF analyzer, enabling the acquisition of both full-scan MS and fragmentation (MS/MS) data in a single run. researchgate.net This dual capability is essential for confirming the identity of known compounds and elucidating the structures of novel ones. researchgate.net
The application of UHPLC-Q-TOF-MS/MS has been instrumental in the analysis of Cryptomeridiol 11-rhamnoside. In a metabolomics study of Dodonaea viscosa, this technique was used to separate the various phytochemicals present in the plant's extracts. nih.gov Cryptomeridiol 11-rhamnoside was detected at a specific retention time of 5.04 minutes, and its identity was supported by the high-resolution mass data obtained from the TOF analyzer. nih.gov Such methods provide a robust and reliable means for both identifying the compound (qualitative) and, with appropriate standards, determining its concentration (quantitative) in different plant populations or tissues. nih.gov
Application of Nuclear Magnetic Resonance for Conformational and Stereochemical Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including complex natural products like Cryptomeridiol 11-rhamnoside. researchgate.netgoogle.mw While mass spectrometry provides the elemental formula, NMR reveals the specific arrangement of atoms and their connectivity, which is crucial for determining the compound's precise three-dimensional structure, including its stereochemistry. google.mw
For a molecule like Cryptomeridiol 11-rhamnoside, which consists of a sesquiterpenoid (Cryptomeridiol) core linked to a rhamnose sugar moiety, a suite of NMR experiments is required for full characterization.
1D NMR (¹H and ¹³C): These experiments identify the different types of proton and carbon environments in the molecule. The chemical shifts, integration (for ¹H), and multiplicities provide initial clues about the functional groups and basic skeleton. niist.res.in
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to establish spin systems within the sesquiterpenoid and rhamnose units.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, assigning carbon signals based on known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly critical for connecting the different fragments of the molecule, such as establishing the linkage point of the rhamnose sugar to the Cryptomeridiol aglycone at the C-11 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule.
The combination of these NMR techniques allows researchers to unambiguously determine the complex structure and stereochemical details of glycosylated natural products.
Development of Robust In Vitro Assay Systems for Biological Activity Screening
To investigate the potential therapeutic properties of Cryptomeridiol 11-rhamnoside, robust and reproducible in vitro assay systems are essential. These assays provide the initial screening data on the compound's biological effects at a cellular level. A key area of investigation for this compound has been its cytotoxic activity against cancer cell lines. mdpi.com
One of the most common methods used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Research has demonstrated that Cryptomeridiol 11-rhamnoside exhibits potent cytotoxic effects against human hepatocellular carcinoma (HepG2) and a hepatitis B virus-producing derivative (HepG2 2.2.15) cell lines. mdpi.commedchemexpress.com The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. The low IC₅₀ values observed suggest significant cytotoxic potential. medchemexpress.com
Table 2: In Vitro Cytotoxicity of Cryptomeridiol 11-rhamnoside
| Cell Line | Assay Type | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| HepG2 | MTT Assay | 0.01 | medchemexpress.com |
| HepG2 2.2.15 | MTT Assay | 0.36 | medchemexpress.com |
These in vitro systems are crucial first steps in the drug discovery pipeline, allowing for the high-throughput screening of natural products and guiding further research into their mechanisms of action.
Chemosystematics and Metabolomics-Based Approaches for Plant Chemotaxonomy and Quality Control
Chemosystematics, or chemotaxonomy, uses the chemical constituents of plants as characters for classification and understanding evolutionary relationships. mdpi.com Metabolomics, the comprehensive study of all small molecules within a biological system, provides a powerful dataset for this purpose. nih.gov By generating a chemical fingerprint or profile of a plant, metabolomics can reveal patterns that correlate with geography, environment, or genetic lineage. nih.govresearchgate.net
This approach has two significant applications:
Plant Chemotaxonomy: The study on D. viscosa found that the chemical profiles were more influenced by geographical and environmental conditions than by the existing morphological classifications, suggesting that the current taxonomy may need revision. researchgate.net The unique chemical markers identified, including Cryptomeridiol 11-rhamnoside, can aid in a more accurate botanical classification. nih.gov
Quality Control: For medicinal plants, the therapeutic effect is often linked to the presence and concentration of specific bioactive compounds. nih.gov Metabolomic fingerprinting that includes markers like Cryptomeridiol 11-rhamnoside can be used for the quality control of herbal raw materials and phytopharmaceutical products, ensuring consistency and efficacy. nih.gov
Future Research Directions and Translational Potential Preclinical Focus
Comprehensive Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems
To date, the primary biological activity reported for CryptoMeridiol (B138722) 11-rhamnoside is its cytotoxic effect against human hepatocarcinoma cell lines, Hep G2 and Hep 2,2,15. mdpi.comcontaminantdb.ca However, the underlying molecular mechanisms driving this cytotoxicity remain largely unexplored. Future research must pivot from simple phenotypic screening to in-depth mechanistic studies.
A crucial starting point would be to investigate whether CryptoMeridiol 11-rhamnoside shares the same molecular targets as its aglycone, Cryptomeridiol. For instance, Cryptomeridiol is known to induce endoplasmic reticulum (ER) stress and activate the orphan nuclear receptor Nur77 in hepatocellular carcinoma. It will be critical to determine if the rhamnose moiety alters this mechanism or imparts novel ones.
Key research questions to address include:
Does CryptoMeridiol 11-rhamnoside induce apoptosis, necrosis, or other forms of cell death in cancer cells?
What are the key signaling pathways modulated by this compound? (e.g., PI3K/Akt, MAPK, NF-κB)
Does it interact with specific cellular receptors or enzymes?
How does the rhamnose group influence its cellular uptake, distribution, and target engagement compared to Cryptomeridiol?
Exploration of Novel Biological Activities and Therapeutic Applications
Beyond its currently reported cytotoxicity, the therapeutic landscape for CryptoMeridiol 11-rhamnoside is largely uncharted. The known biological activities of its aglycone, Cryptomeridiol, such as anti-inflammatory and melanogenesis inhibitory effects, provide a logical starting point for investigation. nih.govbiosynth.com
Future screening efforts should encompass a wide range of disease models to uncover novel therapeutic applications. Potential areas for exploration include:
Antiviral and Antimicrobial Activities: Given the broad biological activities of terpenoids, screening against a panel of viruses and pathogenic bacteria and fungi is warranted.
Neuroprotective Effects: Investigating its potential to mitigate neuroinflammation and neuronal damage in models of neurodegenerative diseases.
Immunomodulatory Properties: Assessing its ability to modulate immune responses, which could be relevant for autoimmune disorders and cancer immunotherapy.
Metabolic Diseases: Exploring its effects on metabolic pathways relevant to conditions like diabetes and obesity.
Development of Efficient and Scalable Synthetic and Semi-Synthetic Production Routes
Currently, CryptoMeridiol 11-rhamnoside is isolated from natural sources such as Cananga odorata (ylang-ylang) and Eucalyptus globulus. aobious.commdpi.comacs.org However, reliance on natural extraction can be limited by low yields, batch-to-batch variability, and environmental factors. To ensure a consistent and scalable supply for extensive preclinical and potential clinical studies, the development of synthetic and semi-synthetic strategies is paramount.
One potential avenue is the chemical or enzymatic glycosylation of Cryptomeridiol, which can be obtained through extraction or potentially through fermentation. Research in this area should focus on:
Chemical Synthesis: Developing a stereoselective synthesis of the rhamnoside linkage, which can be a challenging chemical transformation.
Biocatalysis: Employing glycosyltransferases or engineered enzymes to attach the rhamnose moiety to Cryptomeridiol, which can offer high specificity and milder reaction conditions.
Semi-synthesis from Related Natural Products: Exploring the modification of more abundant natural precursors to generate CryptoMeridiol 11-rhamnoside.
Integration of Multi-Omics Data for a Systems Biology Understanding of Its Effects
To gain a holistic understanding of the biological effects of CryptoMeridiol 11-rhamnoside, a systems biology approach integrating various "omics" technologies is essential. This would involve a comprehensive analysis of the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to treatment with the compound.
One study has already associated CryptoMeridiol 11-rhamnoside with terpenoid biosynthesis pathways in the fungus Amylostereum areolatum through integrated transcriptome and metabolome analysis. mdpi.com Similar approaches in human cell lines and animal models would be highly informative.
Key objectives for a multi-omics approach include:
Identifying novel biomarkers of response to treatment.
Uncovering unexpected off-target effects.
Constructing detailed molecular networks to visualize the compound's mechanism of action.
Providing a rational basis for combination therapies.
In Vivo Preclinical Efficacy Studies in Relevant Non-Human Disease Models
While in vitro studies provide valuable initial data, the therapeutic potential of CryptoMeridiol 11-rhamnoside can only be validated through well-designed in vivo preclinical studies. To date, there is a lack of published in vivo efficacy data for this specific compound.
Future research should prioritize the evaluation of CryptoMeridiol 11-rhamnoside in relevant animal models of diseases for which in vitro activity has been established. For its cytotoxic effects, this would involve:
Xenograft models: Implanting human cancer cell lines into immunocompromised mice to assess the compound's ability to inhibit tumor growth.
Patient-derived xenograft (PDX) models: Utilizing tumor tissue from patients to create more clinically relevant models.
These studies are critical for determining the compound's therapeutic window and for gathering essential pharmacokinetic and pharmacodynamic data.
Sustainable Sourcing and Biotechnological Production Strategies
The long-term viability of any natural product-derived therapeutic depends on sustainable and environmentally friendly production methods. Over-harvesting of natural sources is a significant concern. Therefore, research into sustainable sourcing and biotechnological production is crucial.
Potential strategies include:
Sustainable Cultivation: Developing optimized cultivation and harvesting practices for plants like Cananga odorata to ensure a renewable supply.
Plant Cell Culture: Establishing cell culture systems of the source plants to produce the compound in a controlled environment.
Metabolic Engineering: Engineering microorganisms like Saccharomyces cerevisiae or Escherichia coli to produce CryptoMeridiol and potentially CryptoMeridiol 11-rhamnoside through the introduction of the relevant biosynthetic genes. This approach offers the potential for large-scale, cost-effective, and sustainable production.
Interdisciplinary Research at the Interface of Natural Products, Medicinal Chemistry, and Chemical Biology
The successful translation of CryptoMeridiol 11-rhamnoside from a laboratory curiosity to a clinical candidate will require a highly interdisciplinary research effort. This involves a close collaboration between:
Natural Product Chemists: For the isolation, purification, and structural elucidation of the compound and its analogs.
Medicinal Chemists: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The rhamnose moiety can be a key point for chemical modification.
Chemical Biologists: To develop and utilize chemical probes to identify the molecular targets and elucidate the mechanism of action of the compound.
Pharmacologists and Biologists: To design and execute robust in vitro and in vivo studies to evaluate the compound's efficacy and safety.
By fostering these collaborations, the scientific community can systematically address the current knowledge gaps and pave the way for the potential development of CryptoMeridiol 11-rhamnoside as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for structural elucidation of CryptoMeridiol 11-rhaMnoside, and how can researchers validate its glycosidic linkage?
- Methodological Answer :
- Use ¹H/¹³C NMR to identify the aglycone (CryptoMeridiol) and rhamnose moieties. Compare chemical shifts with literature data for similar diterpene glycosides .
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) can confirm molecular weight (386.523 g/mol) and purity (≥98% as per industry standards) .
- For glycosidic linkage validation, perform enzymatic hydrolysis using α-L-rhamnosidase followed by LC-MS to detect liberated rhamnose .
Q. What synthetic routes are reported for CryptoMeridiol 11-rhaMnoside, and what challenges exist in scaling these methods?
- Methodological Answer :
- Microwave-assisted synthesis (as demonstrated for cobaltocenium derivatives) may enhance glycosylation efficiency by reducing reaction time and improving stereochemical control .
- Key challenges include maintaining regioselectivity at the C-11 hydroxyl group and avoiding side reactions with diterpene functional groups. Use protective group strategies (e.g., silyl ethers) for sensitive positions .
- Monitor reactions via TLC (Thin-Layer Chromatography) with anisaldehyde staining for terpenoid visualization .
Q. How can researchers ensure batch-to-batch consistency in CryptoMeridiol 11-rhaMnoside samples for in vitro studies?
- Methodological Answer :
- Implement QC protocols using HPLC-DAD (Diode Array Detection) to track retention times and UV spectra (λ ~210 nm for terpenoids) .
- Cross-validate with NMR fingerprinting (e.g., ¹H NMR in CDCl₃) to detect impurities below 2% .
- Store samples at -80°C in anhydrous DMSO to prevent degradation .
Advanced Research Questions
Q. How do contradictory bioactivity results for CryptoMeridiol 11-rhaMnoside across studies arise, and what strategies resolve these discrepancies?
- Methodological Answer :
- Source : Variability in plant extraction methods (e.g., solvent polarity, temperature) alters compound ratios. Standardize extraction using ASE (Accelerated Solvent Extraction) with ethanol-water gradients .
- Assay Design : Address false positives in receptor-binding studies (e.g., PAF receptor inhibition) by including counter-screens (e.g., calcium flux assays) and using IC₅₀ normalization to account for batch potency differences .
- Data Analysis : Apply meta-analysis frameworks (e.g., random-effects models) to reconcile conflicting results .
Q. What experimental designs are optimal for probing the mechanism of action of CryptoMeridiol 11-rhaMnoside in melanogenesis inhibition?
- Methodological Answer :
- Use B16 murine melanoma cells pretreated with α-MSH (100 nM, 24 hrs) and dose-response curves (1–50 μM CryptoMeridiol 11-rhaMnoside) to quantify melanin via absorbance at 405 nm .
- Combine with siRNA knockdown of PAF receptors to isolate target specificity .
- Validate findings in 3D skin models (e.g., Matrigel-embedded keratinocytes) to mimic in vivo conditions .
Q. How can researchers leverage computational tools to predict the pharmacokinetics of CryptoMeridiol 11-rhaMnoside?
- Methodological Answer :
- Use ADMET predictors (e.g., SwissADME) to estimate logP (~3.2), bioavailability (~30%), and CYP450 interactions .
- Perform molecular docking (AutoDock Vina) against PAF receptors (PDB ID: 6RAQ) to identify binding motifs .
- Validate predictions with in situ intestinal perfusion models in rodents for absorption kinetics .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-dependent effects of CryptoMeridiol 11-rhaMnoside in anti-inflammatory assays?
- Methodological Answer :
- Apply non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .
- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., cytokine levels in LPS-stimulated macrophages) .
- Report effect sizes (Cohen’s d) to quantify biological significance beyond p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
